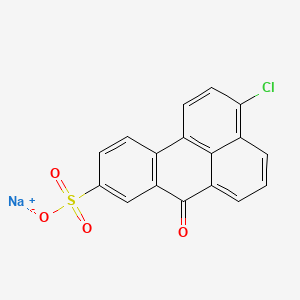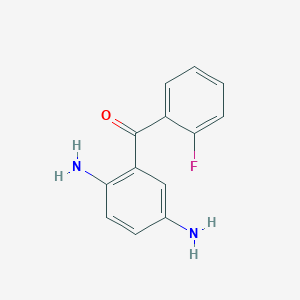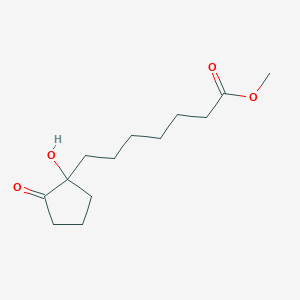
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is a synthetic compound with significant applications in various fields. It is a derivative of prostaglandin, a group of physiologically active lipid compounds. This compound is known for its role in medical and pharmaceutical research, particularly in the development of drugs for gastrointestinal and reproductive health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate can be synthesized through several methods. One common approach involves the use of dibenzyl malonate as a starting material. The synthesis typically involves three steps:
Formation of the cyclopentyl ring: This step involves the cyclization of dibenzyl malonate to form a cyclopentyl intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It plays a role in the development of drugs for treating gastrointestinal disorders and reproductive health issues.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate involves its interaction with specific molecular targets and pathways. As a prostaglandin analog, it binds to prostaglandin receptors on cell surfaces, leading to various physiological effects. These effects include modulation of inflammation, regulation of gastric acid secretion, and induction of uterine contractions .
Comparison with Similar Compounds
Similar Compounds
Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.
Dinoprostone: Another prostaglandin E2 analog used for cervical ripening and labor induction.
Uniqueness
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is unique due to its specific structural features and functional groups, which confer distinct biological activities. Its ability to interact with prostaglandin receptors makes it valuable in medical research and drug development .
Properties
CAS No. |
67728-51-2 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H22O4/c1-17-12(15)8-4-2-3-5-9-13(16)10-6-7-11(13)14/h16H,2-10H2,1H3 |
InChI Key |
PRFRIJTXICLPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1(CCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



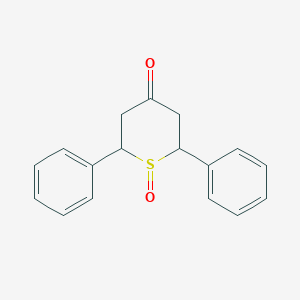
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)
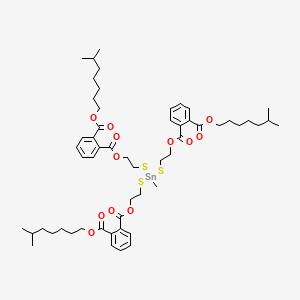
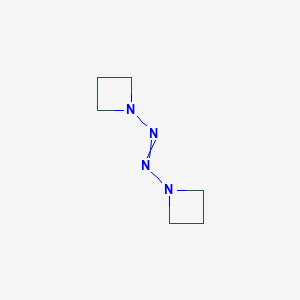



![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
